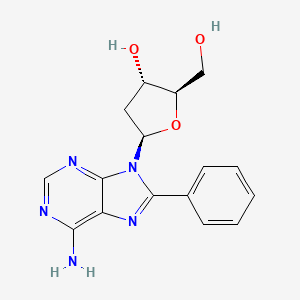

Adenosine, 2'-deoxy-8-phenyl-

CAS No.: 603106-83-8

Cat. No.: VC17330257

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603106-83-8 |

|---|---|

| Molecular Formula | C16H17N5O3 |

| Molecular Weight | 327.34 g/mol |

| IUPAC Name | (2R,3S,5R)-5-(6-amino-8-phenylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

| Standard InChI | InChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |

| Standard InChI Key | BLYRKJBYXSDVJO-QJPTWQEYSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |

| Canonical SMILES | C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |

Introduction

Chemical Structure and Synthesis

Core Structural Features

Adenosine, 2'-deoxy-8-phenyl- (C16H17N5O3) is a nucleoside analogue derived from adenosine through two key modifications:

-

8-Phenyl Substitution: A phenyl group replaces the hydrogen atom at the 8-position of the adenine ring, introducing steric bulk and altering electronic properties.

-

2'-Deoxyribose Backbone: The absence of the 2'-hydroxyl group on the ribose sugar distinguishes it from canonical ribonucleosides, influencing both conformational flexibility and hydrogen-bonding potential .

These modifications collectively impact the molecule’s ability to interact with biological targets such as cADPR receptors and TRPM2 channels.

Synthetic Strategies

The synthesis of 8-phenyl-2'-deoxy-cADPR derivatives involves chemoenzymatic approaches, leveraging the substrate tolerance of Aplysia californica ADP-ribosyl cyclase. Key steps include:

-

Nucleotide Precursor Preparation: 8-Bromo-2'-deoxyadenosine is synthesized via halogenation of 2'-deoxyadenosine. Subsequent Suzuki-Miyaura coupling introduces the phenyl group, yielding 8-phenyl-2'-deoxyadenosine .

-

Phosphorylation and Cyclization: The adenosine derivative is phosphorylated to form nicotinamide adenine dinucleotide (NAD+) analogues, which are enzymatically cyclized by ADP-ribosyl cyclase to produce 8-phenyl-2'-deoxy-cADPR .

Challenges in synthesis include the instability of 2'-deoxyribose under acidic conditions during phosphorylation, necessitating optimized buffering systems to prevent hydrolysis .

Table 1: Key Synthetic Intermediates and Yields

| Compound | Modification | Yield (%) | Reference |

|---|---|---|---|

| 8-Bromo-2'-deoxyadenosine | Halogenation | 85 | |

| 8-Phenyl-2'-deoxyadenosine | Suzuki coupling | 55 | |

| 8-Phenyl-2'-deoxy-cADPR | Enzymatic cyclization | 60 |

Conformational and Structural Analysis

Ribose Conformation

Nuclear magnetic resonance (NMR) studies reveal that the 2'-deoxy modification shifts the southern ribose moiety toward a C2'-endo conformation, contrasting with the C3'-endo preference of ribose-containing analogues . This conformational shift reduces the molecule’s ability to form hydrogen bonds via the 2'-hydroxyl group, a critical feature for antagonistic activity in cADPR receptors .

Base Orientation

The 8-phenyl substituent forces the adenine ring into a syn glycosidic bond orientation (χ angle ≈ 60°), as steric clashes between the phenyl group and the ribose preclude an anti conformation . This orientation is conserved across 8-substituted derivatives and influences receptor binding specificity.

Biological Activity and Mechanism

Calcium Signaling Modulation

In Jurkat T-lymphocytes and sea urchin egg homogenates (SUH), 8-phenyl-2'-deoxy-cADPR derivatives exhibit context-dependent activity:

-

Antagonism: At low concentrations (IC50 ≈ 0.2–6 µM), these compounds inhibit cADPR-induced calcium release by competing for receptor binding .

-

Agonism: At higher concentrations (>100 µM), partial agonism emerges, likely due to interactions with low-affinity binding sites distinct from the canonical cADPR receptor .

Table 2: Biological Activity of Select Analogues

| Compound | System | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 8-Phenyl-2'-deoxy-cADPR | Jurkat T-cells | IC50 = 6 µM | |

| 8-Bromo-2'-deoxy-cADPR | SUH | EC50 = 50 µM | |

| 8-Phenyl-ADPR (TRPM2) | HEK293 cells | IC50 = 3 µM |

TRPM2 Channel Antagonism

In TRPM2-expressing HEK293 cells, 8-phenyl-2'-deoxy-ADPR (compound 86) demonstrates potent inhibition (IC50 = 3 µM), surpassing the activity of its ribose-containing counterpart . This highlights the therapeutic potential of 2'-deoxy modifications in designing channel blockers for inflammatory and neurodegenerative diseases .

Pharmacological Implications

Membrane Permeability

Unlike polar cADPR analogues, 8-bromo-2'-deoxy-cADPR exhibits cell permeability, enabling calcium mobilization in intact sea urchin eggs without microinjection . This property positions it as a lead compound for in vivo studies targeting intracellular calcium receptors.

Therapeutic Prospects

-

Inflammatory Diseases: TRPM2 antagonists like 8-phenyl-ADPR inhibit chemotaxis in human neutrophils, suggesting utility in treating neutrophilic inflammation .

-

Neurological Disorders: Modulating cADPR-mediated calcium release could ameliorate pathologies linked to calcium dysregulation, such as Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume